molecular formula C12H14ClN3 B1454009 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile CAS No. 91494-88-1

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile

Cat. No.: B1454009
CAS No.: 91494-88-1
M. Wt: 235.71 g/mol
InChI Key: UHLXRDKLCQLGBB-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile plays a crucial role in biochemical reactions, particularly in its interaction with histamine H1 receptors. This compound exhibits a high specific affinity for these receptors, making it effective in managing allergies, hay fever, angioedema, and urticaria . The interaction with histamine H1 receptors involves binding to these receptors, thereby inhibiting the action of histamine, which is responsible for allergic symptoms.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in A549 cells, treatment with this compound resulted in changes in cell cycle progression and inhibition of cell migration and invasion . These effects are indicative of its potential therapeutic applications in conditions where cell proliferation and migration are dysregulated.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to histamine H1 receptors, leading to the inhibition of histamine action. Additionally, it has been shown to increase the phosphorylation of H2AX in MCF-7 cells, which is a marker of DNA damage response . This suggests that the compound may also have applications in cancer therapy by inducing DNA damage in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and migration

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits histamine action without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450. This interaction leads to the formation of metabolites that are excreted from the body. The compound’s effect on metabolic flux and metabolite levels has been studied, showing that it can alter the levels of certain metabolites, thereby influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific tissues where it exerts its effects. The compound’s accumulation in certain tissues has been observed, which may be related to its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLXRDKLCQLGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.